2-Acetylfuran-d3

Isotope Dilution Mass Spectrometry Internal Standard Selection Method Validation

Accurate LC-MS/MS or GC-MS quantification of 2-acetylfuran in food, environmental, and biological matrices demands a co-eluting internal standard to correct for matrix-induced ion suppression and recovery losses. Unlabeled 2-acetylfuran cannot serve as an IS due to identical mass transitions. 2-Acetylfuran-d3 (CAS 3028869-24-8) is the deuterated isotopologue that resolves this challenge: • +3 Da mass shift enables unequivocal MS differentiation from the native analyte • Matched extraction efficiency and chromatographic retention for accurate matrix-effect correction • Enables IDMS methods meeting regulatory accuracy (80-120%) and precision (RSD <15%) requirements Supplied as a research-use-only stable isotope standard. In stock for immediate global shipping.

Molecular Formula C6H6O2
Molecular Weight 113.13 g/mol
Cat. No. B12366495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylfuran-d3
Molecular FormulaC6H6O2
Molecular Weight113.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CO1
InChIInChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3/i2D,3D,4D
InChIKeyIEMMBWWQXVXBEU-NRUYWUNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetylfuran-d3: Deuterated Internal Standard


2-Acetylfuran-d3 (CAS 3028869-24-8; 2-Furyl methyl ketone-d3) is a deuterium-labeled analog of 2-acetylfuran, a volatile heterocyclic flavor compound formed via the Maillard reaction in thermally processed foods and naturally present in coffee, beer, and roasted nuts [1]. The d3-isotopologue incorporates three deuterium atoms at the acetyl methyl group, increasing its molecular weight from 110.11 g/mol (unlabeled) to 113.13 g/mol . This stable isotope-labeled compound is primarily employed as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) methods for the precise and accurate quantification of 2-acetylfuran in complex matrices.

Why 2-Acetylfuran-d3 Is Essential


Quantitative analysis of 2-acetylfuran in food, environmental, or biological samples using mass spectrometry requires an internal standard to correct for variable recovery, matrix effects, and instrument fluctuations. Using unlabeled 2-acetylfuran as an IS is impossible because it co-elutes and shares identical mass transitions with the analyte, precluding independent detection. Non-isotopic internal standards (e.g., structural analogs) may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, failing to accurately compensate for matrix-induced signal suppression or enhancement [1]. In contrast, the deuterated analog 2-acetylfuran-d3 closely mimics the physicochemical behavior of the native analyte, ensuring near-identical recovery and co-elution while providing a distinct mass shift (+3 Da) that enables unequivocal MS differentiation [1]. This fundamental requirement for isotope-labeled ISs makes 2-acetylfuran-d3 the indispensable reference material for reliable 2-acetylfuran quantification.

2-Acetylfuran-d3: Quantitative Evidence


Mass Shift Advantage

2-Acetylfuran-d3 provides a molecular weight of 113.13 g/mol, a +3 Da increase over unlabeled 2-acetylfuran (110.11 g/mol) . This mass shift places the internal standard's signal clearly outside the natural isotopic envelope of the analyte (primarily M+1 and M+2 from 13C), preventing spectral overlap and ensuring accurate peak integration. Best practice guidelines recommend a minimum +3 Da shift for deuterated internal standards to avoid interference from naturally occurring 13C isotopes of the analyte [1].

Isotope Dilution Mass Spectrometry Internal Standard Selection Method Validation

Isotopic Purity for Quantification

Commercial batches of 2-Acetylfuran-d3 are supplied with a minimum chemical purity of 95% and an isotopic enrichment typically ≥98 atom % D, as specified by suppliers . In contrast, unlabeled 2-acetylfuran, even at high chemical purity (e.g., 99%), offers no isotopic differentiation and is unsuitable as an internal standard. The high deuterium incorporation ensures that the internal standard contributes negligible signal to the analyte's quantification channel, minimizing bias.

Stable Isotope Labeling Isotopic Purity Analytical Standard

Co-Elution and Matrix Compensation

Deuterated internal standards like 2-acetylfuran-d3 are considered best practice because they co-elute with the analyte and exhibit nearly identical extraction recovery and ionization efficiency in ESI-MS, effectively compensating for matrix effects [1]. A study on cathinones in urine demonstrated that deuterated ISs improved relative recovery ranges from 107% to 124% and enhanced precision across multiple matrix lots compared to non-isotopic ISs [2]. While specific data for 2-acetylfuran-d3 are not publicly available, this class-level inference is widely accepted in bioanalytical method validation guidelines (e.g., FDA, EMA).

Matrix Effect Ion Suppression LC-MS/MS GC-MS

2-Acetylfuran-d3 Applications


Quantitation in Processed Foods

2-Acetylfuran-d3 is the essential internal standard for isotope dilution methods quantifying 2-acetylfuran in food matrices (e.g., coffee, baked goods, infant formula) where this Maillard reaction product is both a flavor contributor and a potential process contaminant. Its use ensures compliance with stringent regulatory method validation requirements (e.g., accuracy 80-120%, precision RSD <15%) by correcting for matrix-induced ion suppression/enhancement [1].

Environmental Method Validation

In environmental analysis (e.g., air, water), 2-acetylfuran-d3 enables the development of robust GC-MS or LC-MS/MS methods with low detection limits (LOQ ≤ 10 ng/mL). The deuterated IS compensates for analyte losses during sample preparation (e.g., solid-phase extraction, headspace SPME) and instrument variability, meeting EPA method guidelines for accuracy and precision [1].

Metabolic Tracing and Pharmacokinetics

Although 2-acetylfuran itself is not a drug, its deuterated analog can be used as a tracer in ADME studies to investigate the disposition of furan-containing compounds. The +3 Da mass difference allows for differentiation between administered d3-labeled compound and endogenous or dietary 2-acetylfuran, enabling accurate measurement of absorption, distribution, and elimination kinetics [1].

Quality Control Release Testing

For industrial QC labs manufacturing flavors, fragrances, or intermediates containing 2-acetylfuran, 2-acetylfuran-d3 serves as the gold-standard internal standard for release testing via GC-FID or GC-MS. Its use minimizes batch-to-batch variability and ensures product consistency, as any matrix effects from complex formulations are reliably normalized [1].

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